molecular formula C9H14ClN5O2S B11797201 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11797201
M. Wt: 291.76 g/mol
InChI Key: QBYBGUBBKNFMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C₉H₁₄ClN₅O₂S and a molecular weight of 291.76 g/mol . This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and hydrazinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or hydrazinyl positions.

Scientific Research Applications

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the hydrazinyl group may participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine is unique due to its combination of a piperazine ring, a pyridine ring, and a sulfonyl group. This combination provides a versatile scaffold for various chemical reactions and potential biological activities.

Properties

Molecular Formula

C9H14ClN5O2S

Molecular Weight

291.76 g/mol

IUPAC Name

(3-chloro-5-piperazin-1-ylsulfonylpyridin-4-yl)hydrazine

InChI

InChI=1S/C9H14ClN5O2S/c10-7-5-13-6-8(9(7)14-11)18(16,17)15-3-1-12-2-4-15/h5-6,12H,1-4,11H2,(H,13,14)

InChI Key

QBYBGUBBKNFMNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CN=CC(=C2NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.